molecular formula C18H25ClN2O5S B3012193 2-((1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1795476-99-1

2-((1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B3012193
CAS No.: 1795476-99-1
M. Wt: 416.92
InChI Key: XDDABHAWTZAGJF-UHFFFAOYSA-N
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Description

2-((1-(2-(4-chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a useful research compound. Its molecular formula is C18H25ClN2O5S and its molecular weight is 416.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

Compounds with structural similarities to the one have been synthesized and evaluated for their antibacterial potential. For instance, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials against various bacterial strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. These compounds have shown moderate inhibitory activity but were relatively more active against Gram-negative bacterial strains, with specific compounds being identified as the most active growth inhibitors (Iqbal et al., 2017).

Antimicrobial and Enzyme Inhibition

Other research has focused on the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, demonstrating potential as antimicrobial agents. These compounds have been synthesized via a variety of routes, with some showing promising results against both gram-positive and gram-negative bacteria as well as fungal pathogens. Additionally, some compounds have been evaluated for their enzyme inhibition capabilities, offering insights into potential therapeutic applications (Darwish et al., 2014).

Molecular Docking and Cytotoxicity Studies

There is also interest in the synthesis and pharmacological evaluation of N-substituted derivatives of certain heterocyclic compounds, including molecular docking and cytotoxicity studies. Such research aims to identify new drug candidates with antibacterial activity and moderate anti-enzymatic potential while assessing their cytotoxicity to ensure safety for therapeutic use. These studies provide a foundation for understanding the interaction of these compounds with biological targets and their potential impact on cellular health (Siddiqui et al., 2014).

Properties

IUPAC Name

2-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O5S/c1-18(2,26-14-6-4-13(19)5-7-14)17(23)21-10-8-15(9-11-21)27(24,25)12-16(22)20-3/h4-7,15H,8-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDABHAWTZAGJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)S(=O)(=O)CC(=O)NC)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.